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Compound of Interest

Compound Name: Tris(4-formylphenyl)amine

Cat. No.: B039881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of

triphenylamine, a critical reaction for the synthesis of formyl-substituted triphenylamine

derivatives. These products are valuable building blocks in materials science and drug

development. This document details the reaction mechanism, provides quantitative data,

outlines experimental protocols, and includes visualizations of the core processes.

Core Concepts: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic

compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ

from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent,

most commonly phosphorus oxychloride (POCl₃).[1][2][3] The resulting electrophilic iminium

salt, also known as the Vilsmeier reagent, then reacts with an activated aromatic ring, like that

of triphenylamine, through an electrophilic aromatic substitution.[1][2][3] Subsequent hydrolysis

of the intermediate iminium species yields the corresponding aryl aldehyde.[2]

Triphenylamine is a suitable substrate for the Vilsmeier-Haack reaction due to the electron-

donating nature of the nitrogen atom, which activates the phenyl rings towards electrophilic

attack. The formylation reaction predominantly occurs at the para position of the phenyl rings

due to steric hindrance at the ortho positions.
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Reaction Mechanism
The Vilsmeier-Haack formylation of triphenylamine proceeds through two main stages: the

formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the

triphenylamine nucleus.

Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the

phosphorus atom of POCl₃. This is followed by the elimination of a phosphate derivative and a

chloride ion to form the electrophilic chloroiminium ion, the active Vilsmeier reagent.

DMF Intermediate+ POCl₃

POCl₃

Vilsmeier Reagent(Chloroiminium ion)- PO₂Cl₂⁻

PO₂Cl₂⁻

Click to download full resolution via product page

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Electrophilic Aromatic Substitution of Triphenylamine
The electron-rich para position of one of the phenyl rings of triphenylamine attacks the

electrophilic carbon of the Vilsmeier reagent. This leads to the formation of a resonance-

stabilized cationic intermediate (sigma complex). A subsequent deprotonation restores the

aromaticity of the ring, yielding an iminium salt intermediate. Finally, aqueous workup

hydrolyzes the iminium salt to afford the formylated triphenylamine. The reaction can proceed

further to yield di- and tri-formylated products.
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Electrophilic Attack
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Click to download full resolution via product page

Caption: Mechanism of Vilsmeier-Haack Formylation of Triphenylamine.

Quantitative Data
The degree of formylation of triphenylamine can be controlled by adjusting the stoichiometry of

the reagents and the reaction conditions. The following tables summarize the results from

studies on the synthesis of di- and tri-formylated triphenylamine.

Table 1: Vilsmeier-Haack Diformylation of Triphenylamine[4]

Entry
POCl₃
(equiv)

DMF
(equiv)

Temperat
ure (°C)

Time (h)

Yield of
4,4'-
Diformylt
riphenyla
mine (%)

Yield of
Tris(4-
formylph
enyl)amin
e (%)

1 10 9 95 4 1 0

2 15 14 95 4 33 5

3 20 18 95 4 68 8

4 25 23 95 4 81 10

Table 2: Vilsmeier-Haack Triformylation of 4,4'-Diformyltriphenylamine[4]
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Entry
POCl₃
(equiv)

DMF (equiv)
Temperatur
e (°C)

Time (h)

Yield of
Tris(4-
formylphen
yl)amine
(%)

1 100 92 95 1.5 33

2 100 92 105 1.5 40

3 100 92 115 1.5 45

4 125 115 115 1.5 58

Experimental Protocols
Detailed experimental protocols for the synthesis of mono-, di-, and tris(4-
formylphenyl)amine are provided below.

Synthesis of 4-Formyltriphenylamine
A reproducible procedure for the mono-formylation of triphenylamine has been developed to

yield 4-formyltriphenylamine in good yields.[5]

Synthesis of 4,4'-Diformyltriphenylamine[6]
To a solution of triphenylamine (12.3 g, 0.05 mol) in anhydrous N,N-dimethylformamide (38.0

mL, 0.5 mol) under an ice bath, phosphorus oxychloride (56.0 mL, 0.53 mol) is added slowly

dropwise. The reaction mixture is then heated to 95 °C and stirred for 5 hours. After completion,

the solution is poured into water and neutralized to pH 8 with a 20% NaOH solution. The

product is extracted with ethyl acetate (3 x 200 mL). The combined organic layers are washed

with water, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude

product is purified by silica gel column chromatography using a mixture of ethyl acetate and

cyclohexane (1:5, v/v) as the eluent to afford 4,4'-diformyltriphenylamine as a yellow solid

(11.45 g, 76% yield).

Characterization Data for 4,4'-Diformyltriphenylamine:

Melting Point: 142-146 °C[6]
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¹H NMR (400 MHz, CDCl₃, δ ppm): 9.90 (s, 2H, CHO), 7.7-7.8 (m, 6H), 7.3-7.4 (m, 3H), 7.1-

7.3 (m, 4H)[7]

¹³C NMR (101 MHz, CDCl₃, δ ppm): 191.05, 151.72, 145.56, 131.70, 130.58, 130.21,

129.34, 126.48, 125.62[7]

IR (KBr, cm⁻¹): 3044, 3038, 2816, 2745, 1691, 1601, 1584, 1508, 1336, 828, 772, 758[7]

EI-MS (m/z): 302.1131 [M+H]⁺ (calculated for C₂₀H₁₅NO₂: 301.1121)[7]

Two-Flask Synthesis of Tris(4-formylphenyl)amine[4]
Direct threefold Vilsmeier-Haack formylation of triphenylamine results in low yields due to the

deactivation of the aromatic system by the formyl groups.[4] A more efficient two-flask synthesis

has been developed.[4]
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Flask 1: Difunctionalization

Flask 2: Trifunctionalization

Triphenylamine

Add POCl₃ (25 equiv) and DMF (23 equiv) at 0°C

Heat to 95°C for 4 hours

Hydrolytic Workup

Crude 4,4'-Diformyltriphenylamine

Add POCl₃ (25 equiv) and DMF (23 equiv) to crude diformyl product

Heat to 95°C for 4 hours

Hydrolytic Workup and Purification

Tris(4-formylphenyl)amine (52% overall yield)

Click to download full resolution via product page

Caption: Experimental workflow for the two-flask synthesis of tris(4-formylphenyl)amine.
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This two-flask procedure, involving the isolation and subsequent formylation of the di-

substituted intermediate, provides a significantly higher overall yield of tris(4-
formylphenyl)amine compared to the direct one-pot method.[4]

Conclusion
The Vilsmeier-Haack reaction is a highly effective method for the formylation of triphenylamine.

By carefully controlling the reaction conditions and stoichiometry, mono-, di-, and tri-formylated

products can be synthesized. The two-flask approach for the synthesis of tris(4-
formylphenyl)amine offers a practical and efficient route to this valuable building block. The

detailed mechanistic understanding and experimental protocols provided in this guide serve as

a valuable resource for researchers in organic synthesis, materials science, and drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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